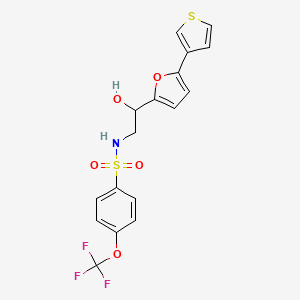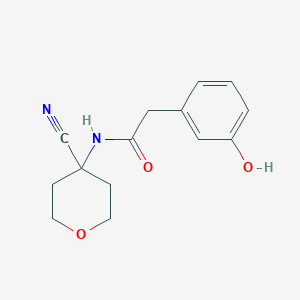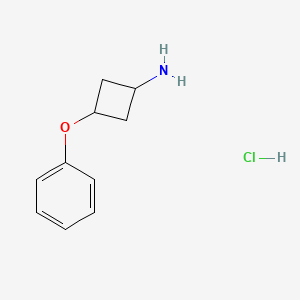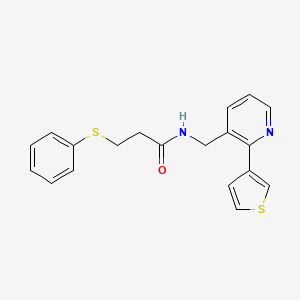![molecular formula C22H20N4O2S B2840800 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-23-0](/img/structure/B2840800.png)
7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The pyrimido[4,5-d]pyrimidine core is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .
Molecular Structure Analysis
The compound contains a cyclopropyl group, a naphthalene moiety, and a pyrimido[4,5-d]pyrimidine core. Cyclopropyl is a three-membered ring, naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings , and pyrimido[4,5-d]pyrimidine is a bicyclic compound with nitrogen atoms at positions 1 and 3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One core area of research involves the synthesis and structural analysis of cycloproparene derivatives, where studies demonstrate the conversion of 1H-Cyclopropa[b]naphthalene into a range of substituted derivatives through improved synthetic procedures. These derivatives exhibit interesting spectroscopic properties and are evaluated for their potential as lumophores, with their crystal structures providing insights into molecular interactions and stabilities (Halton et al., 1995).
Pharmaceutical Applications
In the realm of pharmaceutical chemistry, derivatives of pyrimidines, such as naphthoand benzopyranopyrimidines, have been synthesized and are noted for their antibacterial, fungicidal, and antiallergic activities. This highlights the compound's relevance in developing new therapeutic agents. Innovative synthesis methods for these heterocycles suggest the compound's adaptability and potential in drug discovery and development (Osyanin et al., 2014).
Material Science and Sensing Applications
Further extending its utility, research into the compound's derivatives showcases their application in material science, particularly in creating chemosensors for metal ions. These studies reveal the compound's ability to form complexes with transition metals, indicating its usefulness in developing sensitive and selective sensors for environmental and biological monitoring (Gosavi-Mirkute et al., 2017).
Antimicrobial and Antioxidant Properties
Additionally, the antimicrobial and antioxidant evaluations of pyrazolopyridine derivatives demonstrate the compound's potential in addressing microbial resistance and oxidative stress-related conditions. This opens up avenues for its application in creating more effective antimicrobial agents and antioxidants, contributing to the advancement of healthcare solutions (Gouda, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-25-19-17(21(27)26(2)22(25)28)20(24-18(23-19)14-10-11-14)29-12-15-8-5-7-13-6-3-4-9-16(13)15/h3-9,14H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYJJNIXYWCPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


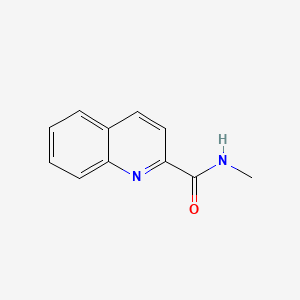
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2840721.png)
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2840722.png)
![Methyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2840723.png)
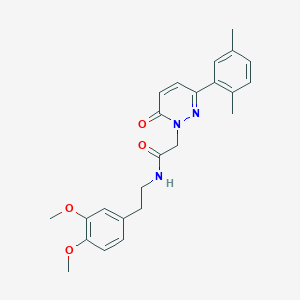
![1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2840730.png)

